Scaffold Lipophilicity Divergence: 2,3'-Bifuran Core Exhibits ~0.7 Log Unit Lower Calculated LogP than 2,2'-Bifuran Core
The 2,3'-bifuran scaffold (CAS 27521-86-4) that constitutes the core of the target compound has a calculated XlogP of 1.7 . In contrast, the 2,2'-bifuran scaffold (CAS 5905-00-0) that forms the core of the closest regioisomeric analog (CAS 2034339-49-4) has an ACD/LogP of 2.36 (ACD/Labs Percepta) and an estimated Log Kow of 2.50 (KOWWIN v1.67) . This represents a lipophilicity differential of approximately 0.66–0.80 log units at the scaffold level, which is expected to propagate to the full sulfonamide conjugate. In drug discovery, a ΔlogP of 0.5–1.0 is sufficient to significantly alter membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Scaffold lipophilicity (LogP) as a determinant of full-compound ADME properties |
|---|---|
| Target Compound Data | 2,3'-Bifuran core (CAS 27521-86-4): Calculated XlogP = 1.7; TPSA = 26.3 Ų |
| Comparator Or Baseline | 2,2'-Bifuran core (CAS 5905-00-0): ACD/LogP = 2.36 (Percepta) / Log Kow = 2.50 (KOWWIN); TPSA = 26 Ų |
| Quantified Difference | ΔLogP ≈ 0.66–0.80 (2,3'-bifuran core less lipophilic); ΔTPSA ≈ 0.3 Ų (negligible difference) |
| Conditions | Calculated physicochemical properties from ChemSpider (ACD/Labs Percepta v14.00, EPISuite KOWWIN v1.67) and Chem960 (XlogP). Note: scaffold-level comparison; full-sulfonamide experimental LogP not available for either compound. |
Why This Matters
A ~0.7 log unit difference in scaffold lipophilicity is sufficient to shift a compound across key ADME thresholds (e.g., LogD 1–4 optimal range for oral absorption), meaning the 2,3'-bifuran series may offer a distinct developability profile compared to the 2,2'-bifuran series—relevant for lead series selection in drug discovery programs.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
